molecular formula C12H11N3O B12456742 4-{[(E)-1H-pyrrol-2-ylmethylidene]amino}benzamide

4-{[(E)-1H-pyrrol-2-ylmethylidene]amino}benzamide

Cat. No.: B12456742
M. Wt: 213.23 g/mol
InChI Key: FXZGYYXKZWNUSY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(1H-PYRROL-2-YLMETHYLIDENE)AMINO]BENZAMIDE typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .

Industrial Production Methods

Industrial production of benzamide derivatives often involves similar condensation reactions but on a larger scale. The use of ultrasonic irradiation and green catalysts like diatomite earth@IL/ZrCl4 can be scaled up for industrial applications, ensuring efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(1H-PYRROL-2-YLMETHYLIDENE)AMINO]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can yield alcohols or amines, and substitution can yield various substituted benzamides .

Scientific Research Applications

4-[(E)-(1H-PYRROL-2-YLMETHYLIDENE)AMINO]BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and materials

Mechanism of Action

The mechanism of action of 4-[(E)-(1H-PYRROL-2-YLMETHYLIDENE)AMINO]BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-(1H-PYRROL-2-YLMETHYLIDENE)AMINO]BENZAMIDE is unique due to its specific structure, which combines a benzamide moiety with a pyrrole group.

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

4-(1H-pyrrol-2-ylmethylideneamino)benzamide

InChI

InChI=1S/C12H11N3O/c13-12(16)9-3-5-10(6-4-9)15-8-11-2-1-7-14-11/h1-8,14H,(H2,13,16)

InChI Key

FXZGYYXKZWNUSY-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C=NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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